molecular formula C9H12NO5P B14266917 Dimethyl [(3-nitrophenyl)methyl]phosphonate CAS No. 152528-25-1

Dimethyl [(3-nitrophenyl)methyl]phosphonate

Cat. No.: B14266917
CAS No.: 152528-25-1
M. Wt: 245.17 g/mol
InChI Key: JEUMBXRAOMQFLM-UHFFFAOYSA-N
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Description

Dimethyl [(3-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 3-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(3-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester. For instance, the reaction of trimethyl phosphite with 3-nitrobenzyl bromide under reflux conditions can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

Major Products Formed

    Reduction: The reduction of the nitro group yields dimethyl [(3-aminophenyl)methyl]phosphonate.

    Substitution: Substitution reactions can yield various alkylated derivatives.

    Hydrolysis: Hydrolysis results in the formation of phosphonic acid derivatives.

Scientific Research Applications

Dimethyl [(3-nitrophenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of dimethyl [(3-nitrophenyl)methyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.

    Dimethyl [(4-nitrophenyl)methyl]phosphonate: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.

Uniqueness

Dimethyl [(3-nitrophenyl)methyl]phosphonate is unique due to the position of the nitro group, which influences its chemical reactivity and potential applications. The meta position of the nitro group can lead to different electronic effects compared to para-substituted analogs, making it a valuable compound for specific synthetic and research purposes.

Properties

CAS No.

152528-25-1

Molecular Formula

C9H12NO5P

Molecular Weight

245.17 g/mol

IUPAC Name

1-(dimethoxyphosphorylmethyl)-3-nitrobenzene

InChI

InChI=1S/C9H12NO5P/c1-14-16(13,15-2)7-8-4-3-5-9(6-8)10(11)12/h3-6H,7H2,1-2H3

InChI Key

JEUMBXRAOMQFLM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

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